2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid
Description
This compound is a structurally complex purino-pyrimidine hybrid featuring a fused bicyclic core (purino[7,8-a]pyrimidine) with a 4-ethoxyphenyl substituent at position 9, a methyl group at position 1, and an acetic acid moiety at position 2. Its molecular formula is inferred as C₁₆H₁₇N₃O₅ based on IUPAC nomenclature.
Properties
IUPAC Name |
2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O5/c1-3-29-13-7-5-12(6-8-13)22-9-4-10-23-15-16(20-18(22)23)21(2)19(28)24(17(15)27)11-14(25)26/h5-8H,3-4,9-11H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRQHTFTBOWDIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid is a purine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a purine core substituted with an ethoxyphenyl group and an acetic acid moiety. The structural formula can be represented as follows:
Key Features
- Molecular Weight: 364.39 g/mol
- Solubility: Soluble in organic solvents, with limited solubility in water.
- Stability: The compound exhibits stability under standard laboratory conditions.
Antitumor Activity
Recent studies have indicated that compounds similar to This compound exhibit significant antitumor properties. For instance, thieno[3,2-d]pyrimidine derivatives have shown efficacy against various cancer models.
Case Study: Antitumor Efficacy
In a study evaluating the antitumor activity of thieno[3,2-d]pyrimidines in mice models:
- Compound 4 demonstrated a tumor growth inhibition (TGI) of 61% against Sarcoma 180.
- Other derivatives showed TGI ranging from 19% to 35% with varying doses (Table 1).
| Compound | LD100 (mg/kg) | MTD (mg/kg) | Dose (mg/kg) | TGI (%) |
|---|---|---|---|---|
| 4 | 2500 | 1750 | 250 | 61.0 |
| 5 | >2500 | - | 250 | 19.0 |
| 6a | 2000 | 1200 | 150 | 21.2 |
| 6b | >2500 | - | 250 | 19.0 |
| 6c | 2000 | 1200 | 150 | 21.2 |
Table adapted from Arkivoc study on thieno[3,2-d]pyrimidines .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways: Similar compounds have been shown to inhibit key enzymes involved in tumor proliferation.
- Induction of Apoptosis: Studies suggest that these compounds can trigger programmed cell death in cancer cells.
- Modulation of Signaling Pathways: They may affect various signaling pathways associated with cancer progression.
Other Biological Activities
Beyond antitumor effects, derivatives of the purine structure are also being investigated for:
- Antimicrobial Activity: Compounds with similar structures have demonstrated effectiveness against bacterial and fungal strains.
- Anti-inflammatory Properties: Some studies indicate potential in reducing inflammation markers in vitro.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pyrimidine Derivatives
a) 2-(3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic Acid (CAS 56787-53-2)
- Structure: A monocyclic pyrimidine with a methyl group at position 3 and an acetic acid substituent.
- Molecular Formula : C₇H₈N₂O₄ (MW: 184.15 g/mol) .
- Key Differences : Lacks the fused purine ring and ethoxyphenyl group, reducing steric bulk and lipophilicity. The simpler structure may confer lower target specificity but improved synthetic accessibility.
b) [(6-Amino-3-ethyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]acetic Acid (CAS 1956307-77-9)
- Structure: Features a sulfonyl bridge and amino group at position 6, with ethyl and propyl substituents.
- Molecular Formula : C₁₁H₁₇N₃O₆S (MW: 319.33 g/mol) .
- This may improve binding affinity but reduce membrane permeability.
Patent-Derived Analogues with Complex Cores
a) 7-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-10-hydroxy-6-methyl-8-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide
- Structure : Contains a diazaspiro[4.5]decene core, trifluoromethyl groups, and a bromoethoxy substituent.
- Key Data : LCMS m/z 749 [M+H]⁺; HPLC retention time: 1.58 minutes (SMD-TFA05) .
- Key Differences : The spiro architecture and fluorine-rich substituents increase molecular rigidity and metabolic stability but may elevate toxicity risks. The absence of an acetic acid moiety reduces solubility compared to the target compound.
b) 4-[2,3-Difluoro-4-[[10-hydroxy-6-methyl-8-oxo-9-[[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]carbamoyl]-6,7-diazaspiro[4.5]dec-9-en-7-yl]methyl]phenoxy]butanoic Acid
- Structure: Combines a diazaspiro core with a butanoic acid chain.
Comparative Analysis Table
Research Findings and Implications
- Solubility and Bioavailability : The acetic acid group in the target compound and ’s analogue enhances aqueous solubility compared to sulfonyl or fluorine-rich derivatives, which prioritize lipophilicity .
- Metabolic Stability : Fluorinated compounds (e.g., ) exhibit prolonged half-lives due to resistance to oxidative metabolism but may face challenges in renal excretion .
- Synthetic Complexity: The purino-pyrimidine core in the target compound requires multi-step synthesis, whereas monocyclic pyrimidines () are more accessible but less structurally diverse .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
